N-(octahydro-1,4-benzodioxin-6-yl)-3-(pyridin-2-yloxy)benzamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-pyridin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-20(22-15-7-8-17-18(13-15)25-11-10-24-17)14-4-3-5-16(12-14)26-19-6-1-2-9-21-19/h1-6,9,12,15,17-18H,7-8,10-11,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONPSNCWODKBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(octahydro-1,4-benzodioxin-6-yl)-3-(pyridin-2-yloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an octahydro-benzodioxin moiety and a pyridinyl group, which may contribute to its biological properties. The molecular formula is , and its structural characteristics are essential for understanding its interactions with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Modulation : The compound is believed to interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus.
- Cell Signaling Pathways : It may modulate key signaling pathways involved in inflammation and pain perception.
Antimicrobial Activity
A significant aspect of research on this compound is its antimicrobial activity. Studies have shown that it exhibits potent activity against certain bacterial strains. The minimum inhibitory concentrations (MICs) for various strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MSSA) | 8 |
| Staphylococcus aureus (MRSA) | 16 |
| Bacillus subtilis | 4 |
These results indicate that this compound could be a promising candidate for further development as an antimicrobial agent.
Case Studies
- Study on Opioid Receptors : A study investigated the affinity of benzamide derivatives for opioid receptors. While not directly on the compound , it provides insight into the potential receptor interactions relevant to this compound. The compounds were found to exhibit high selectivity for delta opioid receptors, which could relate to analgesic effects .
- FtsZ Inhibition : Research focused on benzodioxane derivatives has highlighted their role as inhibitors of the FtsZ protein, crucial for bacterial cell division. This mechanism suggests that this compound might also share similar properties, contributing to its antimicrobial effects .
Comparison with Similar Compounds
D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide)
- Structure : Shares the benzodioxin-benzamide backbone but incorporates an imidazole-pyridinyl side chain.
- Key Differences : The imidazole ring in D4476 may enhance hydrogen-bonding interactions with cellular kinases, whereas the target compound’s pyridinyloxy group could favor π-π stacking with aromatic residues in receptors.
NDD-713 (Beta-Adrenoceptor Antagonist)
- Structure: Contains a 2,3-dihydro-1,4-benzodioxin linked to a cyclopropylmethoxy group and a hydroxypropylamino chain.
- Pharmacology: Selective β1-adrenoceptor antagonist for cardiovascular diseases. The cyclopropane moiety likely improves metabolic stability compared to the target compound’s simpler ether linkage .
- Key Differences : NDD-713’s bulky substituents may restrict blood-brain barrier penetration, whereas the target compound’s pyridinyloxy group could enhance solubility and central nervous system activity.
Trazpirobenum (3-{5-[(1R,2S)-2-(2,2-Difluoropropanamido)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]-1H-indazol-1-yl}-N-[(3R)-oxolan-3-yl]benzamide)
- Structure: Features a benzodioxin-benzamide scaffold with an indazole-oxy-propylamino chain and difluoropropanamide group.
- Pharmacology : Approved for undisclosed indications (INN listing), with fluorination likely enhancing bioavailability and target affinity .
- Key Differences : The indazole and tetrahydrofuran groups in trazpirobenum may broaden target specificity, while the target compound’s pyridinyloxy substituent offers simpler synthetic accessibility.
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Structure: Combines benzodioxin with a pyridin-3-amine and dimethylaminomethylphenyl group.
- Pharmacology: Research use only; the dimethylamino group may enhance solubility and membrane permeability .
Comparative Data Table
BD = benzodioxin; THF = tetrahydrofuran; calc. = calculated based on formula.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
